tert-Butyl propionate

Overview

Description

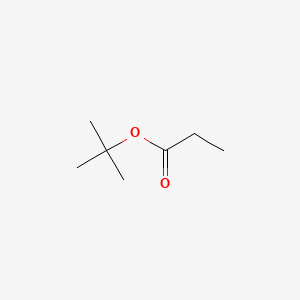

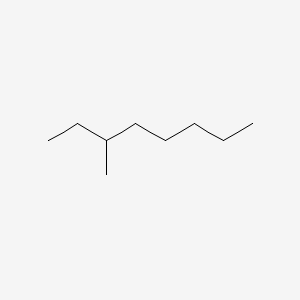

Tert-Butyl propionate is a chemical compound with the linear formula CH3CH2COOC(CH3)3 . It has a molecular weight of 130.18 . It is a liquid at room temperature and has a refractive index of 1.393 .

Synthesis Analysis

While specific synthesis methods for tert-Butyl propionate were not found in the search results, it is known that tert-Butyl compounds can be synthesized through various methods, including the reaction of tert-butyl alcohol with propionic acid .

Molecular Structure Analysis

The molecular structure of tert-Butyl propionate includes a total of 22 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ester . The 3D chemical structure image of tert-Butyl propionate can be found on various chemical databases .

Physical And Chemical Properties Analysis

Tert-Butyl propionate is a liquid at room temperature with a boiling point of 118-118.5 °C and a density of 0.865 g/mL at 25 °C . It has a refractive index of 1.393 .

Scientific Research Applications

Preparation of Heterocycles

“tert-Butyl propionate” is used in the preparation of heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s). They are commonly used in the field of medicinal chemistry due to their wide range of biological activities.

Synthesis of Alkaloids

Alkaloids are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. “tert-Butyl propionate” is used in the synthesis of alkaloids . Alkaloids have a wide range of pharmacological activities and are therefore widely used in medicinal chemistry and drug discovery.

Production of Unsaturated Amino Acids

“tert-Butyl propionate” is also used in the production of unsaturated amino acids . Unsaturated amino acids are important building blocks in the synthesis of peptides and proteins.

Kinetic Michael Addition

The stereochemistry of kinetic Michael addition of the Z and E lithium enolates of “tert-Butyl propionate” has been investigated . This reaction is a useful method for the formation of carbon-carbon bonds in organic synthesis.

Safety and Hazards

properties

IUPAC Name |

tert-butyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-6(8)9-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAELLLITIZHOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174459 | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl propionate | |

CAS RN |

20487-40-5 | |

| Record name | tert-Butyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20487-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLETHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43953CC10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tert-butyl propionate? What spectroscopic data is available?

A1: tert-Butyl propionate has the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. Its InChI Key, which allows for unique identification of chemical substances, is ONHXTOMLWMOAKF-UHFFFAOYSA-N. [] While the provided research does not delve into specific spectroscopic data (like NMR or IR), it does note that the diastereomeric ratio of (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate, a derivative, was determined using 1H NMR. []

Q2: How is tert-butyl propionate used in organic synthesis?

A2: tert-Butyl propionate serves as a valuable reagent in organic synthesis, particularly in reactions involving its enolate form.

- Asymmetric Aldol-Type Condensation: The (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate derivative acts as a chiral auxiliary, facilitating asymmetric aldol-type condensations. []

- α-Arylation Reactions: tert-Butyl propionate can be deprotonated to form its enolate, which readily undergoes palladium-catalyzed α-arylation with aryl halides. This reaction allows for the efficient synthesis of α-aryl esters, important building blocks in organic synthesis. [, , , , ] Researchers have explored different catalytic systems and conditions to optimize this transformation, achieving high yields and functional group tolerance. [, , , , ]

- Claisen Condensation: A directed Claisen reaction between tert-butyl propionate and phenyl propionate provides an efficient route to synthesize 6-ethyl-2,2,5-trimethyl-4H-1,3-dioxin-4-one, a key intermediate in the synthesis of macrolide antibiotics. []

Q3: Are there specific reaction conditions or catalysts that favor tert-butyl propionate transformations?

A3: Yes, the research highlights specific conditions and catalysts:

- Base-mediated Enolate Formation: Strong bases like lithium diisopropylamide (LDA) [], n-butyllithium, or tert-butyllithium [] are commonly employed to generate the tert-butyl propionate enolate, a reactive intermediate in various transformations.

- Palladium Catalysis in α-Arylation: Palladium catalysts, often in conjunction with ligands such as P(t-Bu)3 or Q-phos, effectively mediate the α-arylation of tert-butyl propionate enolates with aryl halides. [, , , , ]

Q4: What are the advantages of using tert-butyl propionate in these reactions compared to other similar reagents?

A4: Several advantages make tert-butyl propionate attractive:

- Mild Reaction Conditions: The use of tert-butyl propionate enolates and specific catalytic systems, such as zinc enolates and palladium catalysts, allows for α-arylation reactions to proceed under relatively mild conditions, minimizing the formation of undesired side products and preserving sensitive functional groups. [, ]

- High Selectivity: The bulky tert-butyl group can provide steric hindrance, influencing the regioselectivity and stereoselectivity of certain reactions. For example, the use of (R)-(+)-tert-Butyl 2-(p-Tolylsulfinyl)propionate enables asymmetric aldol-type condensations. []

Q5: How does the stability of tert-butyl propionate enolates impact its reactivity?

A5: While tert-butyl propionate enolates are valuable synthetic intermediates, their stability is a crucial factor.

- Limited Stability: Ester enolates, including those derived from tert-butyl propionate, are generally less stable than enolates of ketones or aldehydes. []

- Structure and Decomposition: Research using X-ray diffraction has provided insights into the structure of lithium enolates of tert-butyl propionate and other esters, revealing details about their dimeric or tetrameric nature depending on the specific ester and coordinating solvent. This structural information helps understand their reactivity and potential decomposition pathways, which can involve the formation of ketenes. []

Q6: Are there any studies on the environmental impact or degradation of tert-butyl propionate?

A6: The provided research articles do not delve into the environmental impact or degradation pathways of tert-butyl propionate. Assessing these aspects would require further investigation, especially considering its use in various applications.

Q7: How is tert-butyl propionate used beyond traditional organic synthesis?

A7: The research highlights an intriguing application:

- Material Functionalization: tert-Butyl propionate has been successfully employed in the covalent functionalization of carbon nitride (CN) frameworks. Researchers achieved this by utilizing a reductive Heck cross-coupling reaction between modified CN containing halogenated phenyl groups and tert-butyl propionate. This modification strategy led to enhanced dispersibility of the CN material and improved its photocatalytic activity, opening possibilities for its use in areas like photocatalysis and sensing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)